2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
CAS No.: 946213-03-2
Cat. No.: VC11942253
Molecular Formula: C24H23FN2O5S
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946213-03-2 |
|---|---|
| Molecular Formula | C24H23FN2O5S |
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
| Standard InChI | InChI=1S/C24H23FN2O5S/c1-31-19-9-11-20(12-10-19)33(29,30)27-14-4-5-17-15-18(8-13-22(17)27)26-24(28)16-32-23-7-3-2-6-21(23)25/h2-3,6-13,15H,4-5,14,16H2,1H3,(H,26,28) |
| Standard InChI Key | XMRUOQUOPAXNLR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4F |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4F |
Introduction
2-(2-Fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of a broader class of molecules that are being explored for their therapeutic potential, including antitubercular and anticancer properties.
Synthesis and Availability
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high purity and yield. It is available from suppliers like ChemDiv, which offers it as a screening compound for research purposes .
Formats and Delivery
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Formats: Available in glass vials and 96-tube racks for high-throughput screening.
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Shipment: Worldwide delivery is typically within one week.
Biological Activities and Potential Applications
While specific biological data for this compound is limited, its structural components suggest potential applications in areas such as:
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Antitubercular Agents: Compounds with similar scaffolds have shown promise in combating tuberculosis, as seen with 2-phenoxy-N-phenylacetamide derivatives .
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Anticancer Agents: The presence of sulfonyl and fluorophenoxy groups could confer anticancer properties, as these motifs are found in compounds with demonstrated antimitotic activity .
Potential Mechanisms
The compound's mechanism of action could involve interaction with enzymes or receptors critical for cell proliferation or survival, although detailed studies are needed to confirm this.
Research Findings and Future Directions
To fully explore the potential of 2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide, researchers should conduct comprehensive in vitro and in vivo studies. These would include:
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In Vitro Assays: Evaluating antitubercular and anticancer activities using cell lines and microdilution methods.
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In Vivo Studies: Assessing efficacy and safety in animal models.
Data Table: Potential Biological Activities
| Compound Feature | Potential Biological Activity | Relevance |
|---|---|---|
| Sulfonyl Group | Antitubercular, Anticancer | High |
| Fluorophenoxy Moiety | Anticancer, Antiviral | Moderate |
| Tetrahydroquinoline | Neuroprotective, Anticancer | Moderate |
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